1H-Indole, 6-bromo-1-(2-propen-1-yl)-
Overview
Description
1H-Indole, 6-bromo-1-(2-propen-1-yl)- is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 1-allyl-6-bromo-1H-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-allyl-6-bromo-1H-indole may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-allyl-6-bromo-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-allyl-6-bromo-1H-indole, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound interacts with enzymes such as cytochrome P450, which is involved in drug metabolism, and proteins like tubulin, which is crucial for cell division. These interactions often result in the inhibition or activation of these biomolecules, thereby influencing various biochemical pathways.
Cellular Effects
1-allyl-6-bromo-1H-indole has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the MAPK signaling pathway, which is involved in cell proliferation and apoptosis . Additionally, 1-allyl-6-bromo-1H-indole can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-allyl-6-bromo-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity. For instance, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, 1-allyl-6-bromo-1H-indole can activate certain enzymes, leading to the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-allyl-6-bromo-1H-indole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1-allyl-6-bromo-1H-indole, are relatively stable under physiological conditions . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to 1-allyl-6-bromo-1H-indole can cause changes in cellular metabolism and gene expression, leading to potential cytotoxic effects.
Dosage Effects in Animal Models
The effects of 1-allyl-6-bromo-1H-indole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which adverse effects become more prominent.
Metabolic Pathways
1-allyl-6-bromo-1H-indole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which metabolizes the compound into active and inactive metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination.
Transport and Distribution
The transport and distribution of 1-allyl-6-bromo-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance . Additionally, binding proteins such as albumin can facilitate the compound’s distribution in the bloodstream, affecting its localization and accumulation in target tissues.
Subcellular Localization
1-allyl-6-bromo-1H-indole exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it induces apoptosis by disrupting the mitochondrial membrane potential. Additionally, 1-allyl-6-bromo-1H-indole can accumulate in the nucleus, where it interacts with DNA and transcription factors, affecting gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 6-bromo-1-(2-propen-1-yl)- typically involves the bromination of indole derivatives followed by alkylation. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 6-bromo-1-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indoles, while substitution can produce a variety of functionalized indoles .
Scientific Research Applications
1H-Indole, 6-bromo-1-(2-propen-1-yl)- has numerous applications in scientific research:
Comparison with Similar Compounds
- 1H-Indole, 5-bromo-1-(2-propen-1-yl)-
- 1H-Indole, 6-chloro-1-(2-propen-1-yl)-
- 1H-Indole, 6-fluoro-1-(2-propen-1-yl)-
Comparison: 1H-Indole, 6-bromo-1-(2-propen-1-yl)- is unique due to the presence of the bromine atom at the 6-position, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
6-bromo-1-prop-2-enylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-2-6-13-7-5-9-3-4-10(12)8-11(9)13/h2-5,7-8H,1,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCUQXRODVKGHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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